![molecular formula C5H5N3O3 B1274630 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 87166-64-1](/img/structure/B1274630.png)
6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Overview
Description
“6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” is a chemical compound. It is also known as “Caffeine Impurity B” and “N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide” with a molecular weight of 198.18 .
Molecular Structure Analysis
The molecular structure of “6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” is represented by the SMILES stringO=C1NC(NC(N)=C1C([H])=O)=O
. The InChI key for this compound is ATJXOYWILMXBMV-UHFFFAOYSA-N
.
Scientific Research Applications
Structural and Chemical Properties
- The compound exhibits an unusual syn conformation, a unique feature among small-molecule structures containing the 5-formyluracil residue. This formyl group is stabilized in the syn conformation through a network of hydrogen bonds, contributing to the planar sheet structure of the compound (Portalone & Colapietro, 2007).
Synthesis Methods
- Various synthesis methods have been explored for derivatives of this compound. For instance, 6-Benzyl-1-ethoxymethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, an analog of MKC-442 (an HIV-1 reverse transcriptase inhibitor), was synthesized through three different routes, demonstrating the compound's versatility in medicinal chemistry (Petersen, Pedersen, & Nielsen, 2001).
Applications in Heterocyclic Chemistry
- The compound serves as a precursor in the synthesis of various heterocyclic structures. For example, its condensation with N-substituted anilines led to the creation of diaryl(hetaryl)methanes, showcasing its utility in creating diverse molecular architectures (Harutyunyan, 2014).
Thermal Stability Analysis
- The thermal stability of derivatives like 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]-pyrimidines was studied, providing valuable information about the compound's behavior under various temperature conditions (Salih & Al-Sammerrai, 1986).
Antimicrobial Activity Studies
- Some synthesized pyrido[2,3-d]pyrimidine derivatives, prepared using this compound, exhibited antimicrobial activities against fungi and gram-positive and negative bacteria, indicating potential applications in the development of new antimicrobial agents (Mohammadi Ziarani et al., 2015).
Formation of Schiff Bases
- Schiff bases of 5-aminouracil were synthesized through condensation with N-heterocyclic aldehydes, while an attempt to condense 6-aminouracil with aldehydes yielded a unique compound, suggesting the compound's potential in novel organic syntheses (Nair, Robinson, & Trujillo, 2016).
Use in Catalysis
- The compound has been used in the synthesis of pyridodipyrimidines, which function as NAD-type redox catalysts. This application highlights its potential in the field of catalysis and organic synthesis (Yoneda, Yamato, & Ono, 1981).
Mechanism of Action
Target of Action
The primary targets of 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for exploration .
Mode of Action
Similar compounds have been predicted to exhibit activity as apoptosis agonists , suggesting that this compound might interact with its targets to induce programmed cell death.
Result of Action
Based on the predicted apoptosis agonist activity , it could potentially lead to cell death in targeted cells.
properties
IUPAC Name |
6-amino-2,4-dioxo-1H-pyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-3-2(1-9)4(10)8-5(11)7-3/h1H,(H4,6,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJXOYWILMXBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NC(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390209 | |
Record name | 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
CAS RN |
87166-64-1 | |
Record name | 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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